molecular formula C7H12N4O2 B13310765 Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate

Cat. No.: B13310765
M. Wt: 184.20 g/mol
InChI Key: FSTFLMODDIQGTM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a ligand in catalysis

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. These interactions can inhibit enzyme activity or modulate the function of proteins involved in various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

methyl 2-amino-3-(triazol-1-yl)butanoate

InChI

InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-4-3-9-10-11/h3-6H,8H2,1-2H3

InChI Key

FSTFLMODDIQGTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)N1C=CN=N1

Origin of Product

United States

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